
3-甲氧基苯甲酰甲酸乙酯
描述
Ethyl 3-methoxybenzoylformate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-methoxybenzoylformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-methoxybenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methoxybenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
3-甲氧基苯甲酰甲酸乙酯在蛋白质组学研究中被用作生化工具。它的特性有助于从蛋白质组成、结构及其活性模式等层面研究蛋白质组。 它参与了用于质谱分析的样品制备,这是识别蛋白质和了解其在生物系统中功能的关键步骤 .
药物递送系统
在制药行业,3-甲氧基苯甲酰甲酸乙酯在药物递送系统中得到应用。它用于开发聚合物混合物,这些混合物对于创建控释药物制剂至关重要。 这些聚合物有助于调节药物释放速率,增强稳定性,并改善活性药物成分的生物利用度 .
有机合成
该化合物在有机合成中起着重要作用,特别是在(甲基)丙烯酸酯的合成中,(甲基)丙烯酸酯对于生产具有特定功能的聚合物至关重要。 这些聚合物广泛用于生化应用和化工行业,用于制造反应性聚合物和聚合物试剂 .
材料科学
在材料科学领域,3-甲氧基苯甲酰甲酸乙酯因其特性而被用于开发先进材料。 它参与了具有潜在应用的新化合物的合成,这些化合物可以用于创建可在各个工业领域中使用的创新材料.
分析化学
3-甲氧基苯甲酰甲酸乙酯在分析化学中也很重要。它可以用作色谱方法中用于定量或识别其他物质的标准品或试剂。 其稳定性和反应性使其适用于高效液相色谱 (HPLC) 和其他分析技术 .
生化应用
在生物化学中,该化合物用于酶促反应和研究。例如,它已被用于立体选择性制备手性化合物,手性化合物在各种药物的合成中至关重要。 它在制备手性中间体乙基 (S)-3-羟基丁酸酯中的作用突出了其在生产对映体纯物质中的重要性 .
工业用途
最后,3-甲氧基苯甲酰甲酸乙酯适用于工业环境中的研发 (R&D) 用途。 它不建议用于医药或家用应用,但在化工行业的研发部门中,它对于合成新型化合物和开发新化学工艺至关重要 .
安全和危害
Ethyl 3-methoxybenzoylformate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
生化分析
Biochemical Properties
Ethyl 3-methoxybenzoylformate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the esterification process, where it acts as a substrate. The nature of these interactions often involves the formation of ester bonds, which are crucial for the compound’s biochemical activity .
Cellular Effects
Ethyl 3-methoxybenzoylformate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses.
Molecular Mechanism
The molecular mechanism of Ethyl 3-methoxybenzoylformate involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes, leading to either inhibition or activation of these enzymes. For instance, it can inhibit certain enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . These binding interactions are often mediated by the formation of ester bonds, which are crucial for the compound’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-methoxybenzoylformate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 3-methoxybenzoylformate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 3-methoxybenzoylformate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of Ethyl 3-methoxybenzoylformate can result in toxic or adverse effects, such as cellular damage and altered metabolic pathways.
Metabolic Pathways
Ethyl 3-methoxybenzoylformate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is known to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 3-methoxybenzoylformate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, Ethyl 3-methoxybenzoylformate can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues where it exerts its biochemical effects.
Subcellular Localization
Ethyl 3-methoxybenzoylformate exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence metabolic pathways and energy production. The subcellular localization of Ethyl 3-methoxybenzoylformate is essential for its role in modulating cellular processes and biochemical reactions.
属性
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLYVLJKLZPOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374532 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86358-29-4 | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-methoxybenzoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

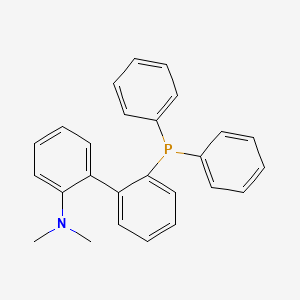
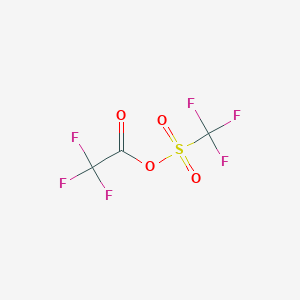
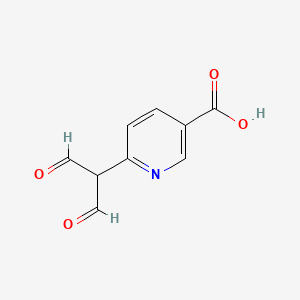
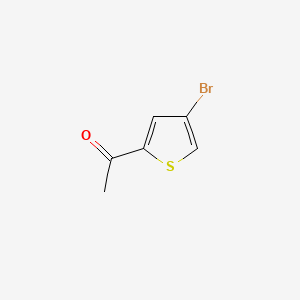
![Tert-butyl N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-YL)methyl]carbamate](/img/structure/B1302023.png)

![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)
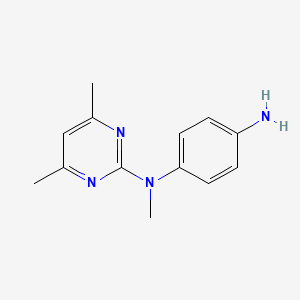
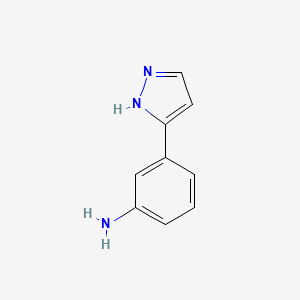
![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)
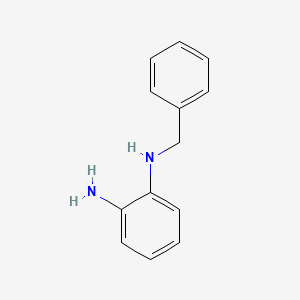
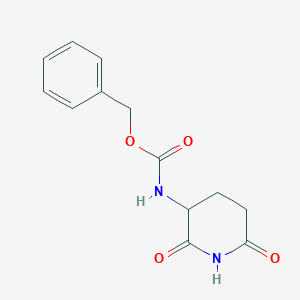
![4-[4-(Benzyloxy)phenyl]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1302033.png)
